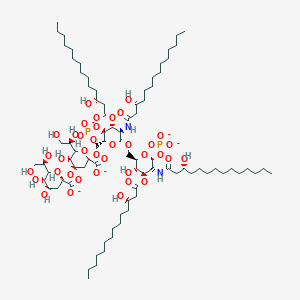

(KDO)2-lipid IVA(6-)

Description

Properties

Molecular Formula |

C84H148N2O37P2-6 |

|---|---|

Molecular Weight |

1840 g/mol |

IUPAC Name |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/p-6/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1 |

InChI Key |

XAOLJGCZESYRFT-VHSKNIDJSA-H |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Kdo 2 Lipid Iva 6

The Conserved Raetz Pathway

The biosynthesis of KDO2-lipid A, the hydrophobic anchor of LPS, occurs through the Raetz pathway, which involves nine sequential enzymatic steps. nih.govmicrobiologyresearch.orgresearchgate.net This pathway is initiated in the cytoplasm and is completed at the inner surface of the inner membrane. nih.gov The enzymes of the Raetz pathway are fundamental for the viability of many Gram-negative bacteria, as they are responsible for synthesizing the minimal lipid A structure required for survival. researchgate.net

Initial Cytoplasmic Enzymatic Steps in Lipid A Precursor Formation

The journey towards (KDO)2-lipid IVA(6-) begins in the bacterial cytoplasm with a series of five key enzymatic reactions that construct the core lipid A precursor. These initial steps are catalyzed by soluble enzymes that sequentially build upon a UDP-N-acetylglucosamine molecule. nih.gov

The first committed step in the biosynthesis of lipid A is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, or LpxA. pnas.orgpnas.orgnih.govnih.gov This cytoplasmic enzyme initiates the pathway by transferring an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-N-acetylglucosamine (UDP-GlcNAc). pnas.orgpnas.orgnih.govnih.gov In Escherichia coli, LpxA exhibits a high degree of selectivity for the R-3-hydroxymyristoyl chain, a 14-carbon fatty acid. pnas.orgpnas.org

The reaction catalyzed by LpxA is reversible and thermodynamically unfavorable, with an equilibrium constant of approximately 0.01. pnas.org This means that the subsequent step in the pathway is crucial for driving the biosynthesis of lipid A forward. pnas.org LpxA is a homotrimer, with each subunit possessing a unique left-handed parallel β-helix fold. pnas.orgpnas.orgnih.govnih.gov The active sites are located at the interfaces between adjacent subunits. pnas.orgd-nb.info

| Enzyme | Substrate(s) | Product | Key Features |

|---|---|---|---|

| UDP-N-acetylglucosamine Acyltransferase (LpxA) | UDP-N-acetylglucosamine (UDP-GlcNAc), R-3-hydroxyacyl-ACP | UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine | First step of the Raetz pathway; Reversible reaction. pnas.orgpnas.org |

Following the initial acylation by LpxA, the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzes the second and committed step of lipid A biosynthesis. microbiologyresearch.orgpnas.orgduke.edunih.gov This zinc-dependent metalloenzyme removes the acetyl group from the N-acetylglucosamine moiety of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine produced by LpxA. duke.edunih.govnih.govacs.orgproteopedia.orgresearchgate.netfrontiersin.orgpnas.org The product of this irreversible reaction is UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine. proteopedia.org

The irreversibility of the LpxC-catalyzed reaction is critical as it pulls the thermodynamically unfavorable LpxA reaction forward, effectively committing the molecule to the lipid A biosynthetic pathway. microbiologyresearch.orgpnas.orgduke.edunih.gov LpxC is a highly conserved enzyme among Gram-negative bacteria and has a unique "β-α-α-β sandwich" fold. duke.edunih.gov Its activity is essential for bacterial growth, making it an attractive target for the development of novel antibiotics. duke.edunih.govresearchgate.netfrontiersin.org The catalytic mechanism involves a general acid-base reaction, with a glutamate (B1630785) residue acting as the general base. duke.edunih.gov

| Enzyme | Substrate | Product | Key Features |

|---|---|---|---|

| UDP-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine Deacetylase (LpxC) | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine | UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, Acetate | Committed and irreversible step; Zinc-dependent metalloenzyme. microbiologyresearch.orgpnas.orgduke.edunih.gov |

The third step in the cytoplasmic synthesis of the lipid A precursor is catalyzed by UDP-3-O-(3-hydroxymyristoyl)-glucosamine N-acyltransferase, also known as LpxD. uniprot.orgontosight.aiwikipedia.orgebi.ac.ukuniprot.orgresearchgate.netuniprot.orgqmul.ac.uk This enzyme facilitates the N-acylation of the glucosamine (B1671600) unit of UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine. uniprot.orgontosight.ai It utilizes a second molecule of R-3-hydroxymyristoyl-ACP as the acyl donor to attach a second fatty acid chain, this time to the amino group at the 2-position of the glucosamine. uniprot.org

This reaction yields UDP-2,3-diacylglucosamine, a molecule now bearing two fatty acid chains. In E. coli, LpxD shows a preference for (3R)-3-hydroxytetradecanoyl-ACP as the acyl donor. uniprot.org Kinetic studies suggest a compulsory ordered mechanism where the acyl-ACP binds to the enzyme before the UDP-sugar substrate. acs.org Divalent cations like Ca2+ and Mg2+ have been shown to inhibit the activity of LpxD. uniprot.org

| Enzyme | Substrate(s) | Product | Key Features |

|---|---|---|---|

| UDP-3-O-(3-hydroxymyristoyl)-glucosamine N-Acyltransferase (LpxD) | UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, (R)-3-hydroxymyristoyl-ACP | UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-alpha-D-glucosamine, holo-[acyl-carrier protein] | Adds the second acyl chain; Follows a compulsory ordered kinetic mechanism. uniprot.orgacs.org |

The fourth step in the pathway is catalyzed by UDP-2,3-diacylglucosamine pyrophosphatase, or LpxH, which is essential for the viability of many Gram-negative bacteria. nih.govduke.edupnas.orgresearchgate.netduke.edu This enzyme cleaves the pyrophosphate bond of UDP-2,3-diacylglucosamine, releasing UMP and forming 2,3-diacylglucosamine 1-phosphate, also known as lipid X. nih.govpnas.orgresearchgate.netwikipedia.orgebi.ac.uk

LpxH is a member of the calcineurin-like phosphoesterase (CLP) superfamily and its catalytic activity is dependent on a Mn2+ cluster. nih.gov The inhibition of LpxH not only disrupts the biosynthesis of lipid A but also leads to the accumulation of the toxic intermediate UDP-2,3-diacylglucosamine in the bacterial inner membrane, providing a secondary mechanism for bacterial killing. pnas.orgduke.edu Some bacteria that lack an LpxH homolog utilize a different enzyme, LpxI, to carry out this step. researchgate.net

| Enzyme | Substrate | Product(s) | Key Features |

|---|---|---|---|

| UDP-2,3-diacylglucosamine Pyrophosphatase (LpxH) | UDP-2,3-diacylglucosamine | 2,3-diacylglucosamine 1-phosphate (Lipid X), UMP | Essential for viability; A Mn2+-dependent metalloenzyme. nih.govnih.gov |

The final cytoplasmic step in the formation of the lipid A backbone is catalyzed by lipid-A-disaccharide synthase, or LpxB. This enzyme is responsible for creating the characteristic disaccharide core of lipid A. It condenses a molecule of UDP-2,3-diacylglucosamine with a molecule of 2,3-diacylglucosamine 1-phosphate (lipid X).

In this reaction, the UDP-2,3-diacylglucosamine serves as the donor of the second glucosamine unit. The enzyme catalyzes the formation of a β(1'→6) glycosidic bond between the two monosaccharide units, resulting in the formation of a tetra-acylated disaccharide-1-phosphate. This product is the immediate precursor for the subsequent steps of the Raetz pathway that occur at the inner membrane.

| Enzyme | Substrate(s) | Product | Key Features |

|---|---|---|---|

| Lipid-A-Disaccharide Synthase (LpxB) | UDP-2,3-diacylglucosamine, 2,3-diacylglucosamine 1-phosphate (Lipid X) | Disaccharide-1-phosphate, UMP | Forms the disaccharide backbone of lipid A. |

Lipid A 4′-Kinase (LpxK) Phosphorylation

The biosynthesis of (KDO)2-lipid A continues with the phosphorylation of the 4′-position of the tetra-acylated monophosphorylated intermediate, producing lipid IVA. microbiologyresearch.org This critical step is catalyzed by the integral inner membrane kinase, LpxK, a reaction that requires the hydrolysis of ATP. microbiologyresearch.orgnih.gov The discovery of LpxK was significant as it enabled the production of highly purified radiolabeled lipid A substrates, which have been instrumental in the in vitro characterization of enzymes involved in lipid A biosynthesis and modification. microbiologyresearch.org

The 4'-phosphate group added by LpxK is not only essential for the subsequent enzymatic steps, such as the addition of Kdo residues, but it also plays a role in the biological activity of lipid A substructures, rendering them active as endotoxin (B1171834) antagonists or mimetics. nih.gov The structural gene for the 4'-kinase was identified as lpxK. nih.gov Membranes from cells overexpressing the lpxK gene exhibit a dramatically increased specific activity of the 4'-kinase, allowing for the efficient phosphorylation of various lipid A analogs. nih.gov

| Enzyme | Function | Substrate | Product | Cellular Location |

| Lipid A 4′-kinase (LpxK) | Catalyzes the transfer of the gamma-phosphate of ATP to the 4′-position of the lipid A precursor. nih.gov | Tetraacyldisaccharide 1-phosphate (DS-1-P) nih.gov | Tetraacyldisaccharide 1,4′-bis-phosphate (lipid IVA) nih.gov | Inner membrane microbiologyresearch.org |

Kdo Residue Glycosylation

Following the phosphorylation of lipid IVA, the next stage in the biosynthesis of (KDO)2-lipid A is the addition of two 3-deoxy-D-manno-octulosonate (Kdo) residues. This glycosylation step is indispensable for the completion of the (KDO)2-lipid A molecule and is a prerequisite for the subsequent acylation reactions. microbiologyresearch.org

3-deoxy-D-manno-octulosonate-lipid A Transferase (WaaA/KdtA) Activity

The transfer of Kdo residues to lipid IVA is carried out by the enzyme 3-deoxy-D-manno-octulosonate-lipid A transferase, also known as WaaA or KdtA. microbiologyresearch.orgasm.org This enzyme is highly specific for its donor substrate, cytidylyl-monophosphate-β-Kdo (CMP-Kdo). microbiologyresearch.org However, it demonstrates tolerance for lipid A acceptor molecules with varying acylation lengths and disaccharide backbones. microbiologyresearch.org The catalytic activity of WaaA is strictly dependent on the presence of the negatively charged phosphate (B84403) group at the 4' position of the lipid A intermediate, highlighting the importance of the preceding LpxK-catalyzed phosphorylation. microbiologyresearch.org In Escherichia coli, WaaA is a bifunctional enzyme that catalyzes the transfer of two Kdo residues. microbiologyresearch.orgasm.org However, some WaaA homologues in other bacteria can transfer three or four Kdo residues, while others are monofunctional and only transfer a single Kdo residue. microbiologyresearch.org

Sequential Transfer of Kdo Moieties to Lipid IVA

The addition of the two Kdo residues to lipid IVA by WaaA occurs in a sequential manner. asm.orgmdpi.com The first Kdo residue is attached to the 6'-position of the distal glucosamine unit of lipid IVA. uniprot.org Subsequently, the second Kdo residue is added to the first, forming a Kdo-Kdo disaccharide. asm.orgnih.gov This results in the formation of (KDO)2-lipid IVA, the immediate precursor for the final acylation steps in the biosynthesis of the mature Kdo2-lipid A. asm.orgmdpi.com The formation of (KDO)2-lipid IVA is a critical juncture in the pathway, as this molecule is the preferred substrate for the late acyltransferases. nih.gov

| Enzyme | Function | Donor Substrate | Acceptor Substrate | Product |

| WaaA/KdtA | Transfers two Kdo residues to lipid IVA. microbiologyresearch.orgasm.org | CMP-Kdo microbiologyresearch.org | Lipid IVA microbiologyresearch.orgasm.org | (KDO)2-lipid IVA asm.orgmdpi.com |

Secondary Acylation in (KDO)2-lipid A Formation

The final steps in the biosynthesis of hexa-acylated (KDO)2-lipid A in organisms like E. coli involve the addition of two secondary acyl chains to the (KDO)2-lipid IVA intermediate. microbiologyresearch.orgnih.gov These reactions are catalyzed by two distinct acyltransferases, LpxL and LpxM, which are often referred to as 'late' acyltransferases because they act after the incorporation of the Kdo residues. microbiologyresearch.org The presence of the Kdo disaccharide is a strict requirement for the function of these enzymes. microbiologyresearch.orgnih.gov

Kdo2-lipid IVA Lauroyltransferase (LpxL) Function

The first of these secondary acylation reactions is catalyzed by Kdo2-lipid IVA lauroyltransferase, or LpxL. microbiologyresearch.orgnih.gov LpxL transfers a lauroyl (C12:0) group from lauroyl-acyl carrier protein (lauroyl-ACP), the preferred acyl donor, to the 2'-position of (KDO)2-lipid IVA. microbiologyresearch.orgnih.gov This reaction yields the penta-acylated intermediate, Kdo2-(lauroyl)-lipid IVA. nih.govuniprot.org While lauroyl-ACP is the preferred donor, LpxL can also utilize acyl-CoA as an alternative, albeit at a much slower rate. nih.gov The presence of the Kdo disaccharide in the substrate is crucial, as the pure LpxL enzyme shows a preference for Kdo2-lipid IVA that is 6,000-fold higher than for lipid IVA. nih.gov

| Enzyme | Function | Acyl Donor | Acyl Acceptor | Product |

| LpxL | Transfers a lauroyl group to the 2'-position of (KDO)2-lipid IVA. microbiologyresearch.orgnih.gov | Lauroyl-ACP microbiologyresearch.orgnih.gov | (KDO)2-lipid IVA microbiologyresearch.orgnih.gov | Kdo2-(lauroyl)-lipid IVA nih.govuniprot.org |

Lauroyl-Kdo2-lipid IVA Myristoyltransferase (LpxM) Role

The final step in the biosynthesis of hexa-acylated Kdo2-lipid A is catalyzed by lauroyl-Kdo2-lipid IVA myristoyltransferase, also known as LpxM. microbiologyresearch.orgnih.gov This enzyme transfers a myristoyl (C14:0) group from myristoyl-ACP to the 3'-position of the penta-acylated Kdo2-(lauroyl)-lipid IVA. microbiologyresearch.orguniprot.org LpxM exhibits a strong preference for the penta-acylated product of the LpxL reaction as its substrate and does not efficiently acylate (KDO)2-lipid IVA under normal conditions. nih.gov LpxL and LpxM share significant amino acid sequence similarity. microbiologyresearch.orgnih.gov

| Enzyme | Function | Acyl Donor | Acyl Acceptor | Product |

| LpxM | Transfers a myristoyl group to the 3'-position of Kdo2-(lauroyl)-lipid IVA. microbiologyresearch.orguniprot.org | Myristoyl-ACP microbiologyresearch.org | Kdo2-(lauroyl)-lipid IVA microbiologyresearch.orguniprot.org | Kdo2-lipid A microbiologyresearch.orguniprot.org |

Regulation of (KDO)2-lipid IVA(6-) Biosynthesis

The production of (KDO)2-lipid IVA(6-) is meticulously controlled to ensure the integrity of the bacterial outer membrane and to adapt to changing environmental conditions. This regulation occurs at multiple levels, from the activity of individual enzymes to complex feedback loops that maintain cellular homeostasis.

Enzymatic Regulation Mechanisms

The enzymatic machinery responsible for the synthesis of (KDO)2-lipid IVA(6-) is subject to precise control. A key regulatory point is the enzyme LpxC, which catalyzes the second and committed step in the lipid A biosynthetic pathway. microbiologyresearch.org The stability and activity of LpxC are tightly regulated. For instance, in Escherichia coli, the FtsH protease is involved in the degradation of LpxC, and this degradation is influenced by the levels of downstream products in the pathway. plos.org

Another critical enzyme, WaaA (also known as KdtA), which transfers two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues to lipid IVA, is also a point of regulation. microbiologyresearch.orgplos.org The activity of WaaA can be influenced by the availability of its substrate, CMP-Kdo, and the enzyme exhibits a low substrate specificity, which can lead to competitive inhibition by the final product, KDO2-lipid A. plos.org

The late acyltransferases, LpxL and LpxM, which add the final acyl chains to form the mature hexa-acylated KDO2-lipid A, also play a role in the regulatory landscape. microbiologyresearch.orgnih.gov Their activity is dependent on the prior addition of the Kdo sugars, ensuring a sequential and orderly assembly of the LPS molecule. microbiologyresearch.orgnih.gov

| Enzyme | Gene | Function in (KDO)2-lipid IVA(6-) Biosynthesis | Regulatory Notes |

| LpxA | lpxA | Catalyzes the first step, the acylation of UDP-GlcNAc. nih.gov | The reaction is reversible. nih.gov |

| LpxC | lpxC | Catalyzes the second, committed step of the pathway. microbiologyresearch.org | Tightly regulated; its degradation is controlled by the FtsH protease. plos.org |

| LpxD | lpxD | Adds the second R-3-hydroxymyristoyl chain. nih.gov | |

| LpxH | lpxH | Cleaves the pyrophosphate bond of UDP-2,3-diacyl-GlcN. | |

| LpxB | lpxB | Condenses UDP-2,3-diacyl-GlcN and 2,3-diacyl-GlcN 1-P to form the lipid A disaccharide. nih.gov | |

| LpxK | lpxK | Phosphorylates the 4'-position of the disaccharide to form lipid IVA. nih.gov | |

| WaaA (KdtA) | waaA (kdtA) | Transfers two Kdo residues to lipid IVA. microbiologyresearch.orgresearchgate.net | Activity is influenced by substrate availability and can be competitively inhibited by the final product. plos.org |

| LpxL | lpxL | Adds a lauroyl chain. microbiologyresearch.org | Activity is dependent on the prior addition of Kdo. microbiologyresearch.org |

| LpxM | lpxM | Adds a myristoyl chain. microbiologyresearch.org | Activity is dependent on the prior addition of Kdo. microbiologyresearch.org |

Feedback Inhibition and Homeostasis in Lipid A Biosynthesis

Feedback inhibition is a critical mechanism for maintaining homeostasis in the lipid A biosynthetic pathway. The accumulation of downstream products can signal to inhibit the activity of earlier enzymes, preventing the overproduction of lipid A precursors. While classic feedback loops where the final product directly inhibits the initial enzyme are less common for membrane-embedded lipids, the lipid A pathway exhibits a more complex regulatory network. embopress.org

A key example of this regulation involves the control of LpxC degradation. It is proposed that the concentration of the lipid A disaccharide, a downstream intermediate, signals for the degradation of LpxC. plos.org This ensures that the rate of lipid A synthesis is coupled to the cell's needs. Experimental evidence, such as the accumulation of lipid IVA when CMP-KDO production is blocked without affecting LpxC activity, supports the idea that the feedback signal originates from an intermediate in the pathway. plos.org

Furthermore, the balance between the synthesis of phospholipids (B1166683) and LPS is crucial for membrane integrity. The gene cluster lpxD-fabZ-lpxA-lpxB in E. coli highlights this coordination, as it contains genes for both lipid A and phospholipid biosynthesis. nih.gov This co-localization suggests a mechanism for regulating the proportional synthesis of these essential membrane components. In some bacteria, long-chain acyl-ACPs, intermediates in fatty acid synthesis, can inhibit enzymes in the lipid A pathway, providing another layer of cross-pathway regulation. pnas.org

Transport and Localization of (KDO)2-lipid IVA(6-)

Once synthesized on the cytoplasmic face of the inner membrane, (KDO)2-lipid IVA(6-) and its subsequent derivatives must be transported across the inner membrane and through the periplasm to their final destination in the outer leaflet of the outer membrane. nih.govannualreviews.org This transport process is vital, and any defects are typically lethal to the bacterium. nih.gov

The first step in this translocation is the flipping of the newly synthesized core-lipid A molecule, including KDO2-lipid A, from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane. This action is carried out by the ATP-binding cassette (ABC) transporter MsbA. nih.govmdpi.comuu.nl MsbA functions as a flippase and is essential for the viability of most Gram-negative bacteria. nih.govannualreviews.org The efficiency of MsbA transport is influenced by the structure of the lipid A molecule; it is optimized for penta- or hexa-acylated lipid A. nih.gov However, under certain conditions, such as overexpression of MsbA, even the tetra-acylated precursor lipid IVA can be transported to the outer membrane. annualreviews.org

Following its translocation across the inner membrane by MsbA, the LPS molecule is then shuttled across the periplasm by the Lpt (lipopolysaccharide transport) system. nih.govmdpi.com In E. coli, this system is composed of seven essential proteins (LptA, B, C, D, E, F, and G) that form a continuous bridge spanning from the inner membrane to the outer membrane. mdpi.com LptA is a periplasmic protein that facilitates the movement of LPS across this space, likely within a hydrophobic groove formed by an oligomeric protein bridge. mdpi.com Finally, the LptD/E complex is responsible for inserting the LPS molecule into the outer leaflet of the outer membrane.

| Transporter/System | Location | Function | Substrate |

| MsbA | Inner Membrane | Flips core-lipid A from the cytoplasmic to the periplasmic leaflet. nih.govmdpi.comuu.nl | KDO2-lipid A and its derivatives; optimized for penta- or hexa-acylated forms. nih.gov |

| Lpt System (LptA-G) | Inner Membrane, Periplasm, Outer Membrane | Transports LPS across the periplasm to the outer membrane. nih.govmdpi.com | Core-lipid A. |

| LptA | Periplasm | Shuttles LPS across the periplasmic space. mdpi.com | LPS. |

| LptD/E | Outer Membrane | Inserts LPS into the outer leaflet of the outer membrane. | LPS. |

Structural Diversity and Enzymatic Modification of Kdo 2 Lipid Iva 6

Natural Variations in (KDO)2-lipid A Structure Across Bacterial Species

The structure of (KDO)2-lipid A, while following a conserved biosynthetic pathway in many Gram-negative bacteria, exhibits notable variations in its acyl chain composition and the number and linkage of its 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. nih.govocl-journal.org These structural differences can influence the bacterium's interaction with its environment and host immune systems. nih.gov

Acyl Chain Heterogeneity (Number and Length)

The number and length of fatty acyl chains attached to the lipid A backbone are key determinants of its biological activity and vary considerably among bacterial species. nih.govmdpi.com In Escherichia coli, the lipid A is typically hexa-acylated, with fatty acyl chains that are 10, 12, or 14 carbons long. nih.gov Similarly, Bordetella pertussis 18-323 also possesses acyl chains of 10, 12, or 14 carbons. nih.gov In contrast, the lipid A of Francisella novicida contains longer acyl chains of 16 or 18 carbons. nih.gov

Temperature can also influence acyl chain composition. For instance, Yersinia pestis synthesizes a hexa-acylated lipid A at the flea's body temperature (21–27°C), but at human body temperature (37°C), it produces a tetra-acylated lipid A. nih.gov This change allows the bacterium to evade the human immune system. nih.gov Porphyromonas gingivalis also demonstrates significant heterogeneity in its lipid A fatty acid composition. microbiologyresearch.org

Table 1: Acyl Chain Variation in (KDO)2-lipid A of Different Bacterial Species

| Bacterial Species | Typical Acyl Chain Lengths (Number of Carbons) | Number of Acyl Chains | Reference |

|---|---|---|---|

| Escherichia coli | C10, C12, C14 | 6 | nih.gov |

| Bordetella pertussis 18-323 | C10, C12, C14 | Not specified | nih.gov |

| Francisella novicida | C16, C18 | Not specified | nih.gov |

| Yersinia pestis (at 21–27°C) | Not specified | 6 | nih.gov |

| Yersinia pestis (at 37°C) | Not specified | 4 | nih.gov |

| Porphyromonas gingivalis | Variable | Variable | microbiologyresearch.org |

Variation in Kdo Residue Number and Linkage

While the presence of two Kdo residues linked to lipid A is a common feature in many Gram-negative bacteria like E. coli, the number and linkage of these residues can vary. nih.govrsc.org For example, Haemophilus influenzae and Bordetella pertussis have only one Kdo residue attached to their lipid A. nih.gov In these bacteria, a phosphate (B84403) group is found at the position where the second Kdo residue would typically be located. nih.gov

Conversely, some bacteria possess more than two Kdo residues. Chlamydia trachomatis, for instance, has at least three Kdo residues linked to its lipid A. nih.gov The enzyme responsible for transferring Kdo residues, WaaA (KdtA), can exhibit different functionalities, with some homologs capable of transferring three or four Kdo residues. microbiologyresearch.org

Table 2: Variation in Kdo Residue Number in Lipid A of Different Bacterial Species

| Bacterial Species | Number of Kdo Residues | Reference |

|---|---|---|

| Escherichia coli | 2 | nih.govrsc.org |

| Haemophilus influenzae | 1 | nih.govrsc.org |

| Bordetella pertussis | 1 | nih.govrsc.org |

| Chlamydia trachomatis | ≥3 | nih.gov |

Adaptive Structural Remodeling of (KDO)2-lipid IVA(6-)

Gram-negative bacteria can enzymatically modify the structure of their (KDO)2-lipid A in response to environmental stresses. microbiologyresearch.orgnih.gov These modifications, often involving the addition or removal of acyl chains, are carried out by outer membrane acyltransferases and play a crucial role in bacterial adaptation and virulence. microbiologyresearch.org

Outer Membrane Acyltransferases and Their Activities

PagP is an outer membrane acyltransferase that modifies lipid A by transferring a palmitate (a 16-carbon fatty acid) from a phospholipid to the lipid A molecule. nih.govnih.gov This process, known as palmitoylation, results in a hepta-acylated lipid A structure. nih.gov The expression of PagP is often regulated by the PhoP-PhoQ two-component system, which senses environmental signals such as low magnesium levels. nih.gov

In Salmonella Typhimurium and E. coli, PagP transfers the palmitate to the 2-position of the lipid A. nih.gov This modification has been shown to provide resistance to certain antimicrobial peptides and can modulate the host immune response. microbiologyresearch.orgmcmaster.ca In Pseudomonas aeruginosa, PagP transfers a palmitate to the 3'-position of the lipid A, a modification commonly found in isolates from cystic fibrosis patients, suggesting a role in chronic infections. microbiologyresearch.org Bordetella parapertussis exhibits dual specificity in its PagP, leading to both penta- and hexa-acylated lipid A structures containing one or two palmitates, respectively. microbiologyresearch.org

PagL is another outer membrane enzyme that remodels lipid A, but it functions as a deacylase, removing an O-linked acyl chain from the lipid A structure. nih.govmicrobiologyresearch.org Specifically, PagL removes the 3-O-linked acyl chain. microbiologyresearch.org The activity of PagL was first identified in Rhizobium leguminosarum, and the corresponding gene was later discovered in Salmonella enterica. microbiologyresearch.org

Like PagP, the expression of PagL in Salmonella can be controlled by the PhoP-PhoQ system. nih.gov The removal of an acyl chain by PagL can decrease the endotoxic activity of LPS. microbiologyresearch.org

LpxR and LpxO Enzymes in Acyl Chain Modification

The number and length of fatty acyl chains on lipid A are crucial for the infectivity of bacteria. nih.gov Two key enzymes involved in the deacylation of the lipid A component are LpxR and LpxO.

LpxR is an outer membrane deacylase that removes the 3'-acyloxyacyl moiety from Kdo2-lipid A. nih.govresearchgate.net This Ca2+-dependent outer membrane lipase (B570770) specifically cleaves the ester linkage at the 3' position, releasing the intact 3'-acyloxyacyl group. researchgate.netresearchgate.net The expression of LpxR can be influenced by environmental factors such as temperature and is negatively regulated by the PhoP-PhoQ system in some bacteria like Yersinia enterocolitica. nih.gov

LpxO is an inner membrane dioxygenase that hydroxylates the secondary fatty acid at the 3'-position of lipid A. nih.govnih.gov This modification, which adds a 2-OH group, is dependent on oxygen and is regulated by the PhoP/PhoQ two-component system. nih.gov

Table 1: Comparison of LpxR and LpxO Enzymes

| Feature | LpxR | LpxO |

| Enzyme Class | Deacylase/Hydrolase | Dioxygenase |

| Location | Outer Membrane | Inner Membrane |

| Function | Removes the 3'-acyloxyacyl moiety from Kdo2-lipid A. nih.govresearchgate.net | Hydroxylates the secondary fatty acid at the 3'-position of lipid A. nih.govnih.gov |

| Cofactor/Dependency | Ca2+ researchgate.net | Oxygen nih.gov |

| Regulation | Can be regulated by temperature and the PhoP-PhoQ system. nih.gov | Regulated by the PhoP/PhoQ system. nih.gov |

Dephosphorylation and Deacylation Mechanisms

Modifications to the phosphate and Kdo (3-deoxy-D-manno-octulosonic acid) groups of (KDO)2-lipid A are critical for bacterial survival and interaction with the host.

The removal of the 1-phosphate group from lipid A is catalyzed by the lipid A 1-phosphatase, LpxE. microbiologyresearch.orgnih.gov This modification is a key step in evading the host's innate immune system, as the 1-phosphate group is a major determinant for recognition by the TLR4/MD-2 receptor complex. asm.orgasm.org The removal of this phosphate group increases the hydrophobicity of the lipid A molecule. nih.gov In some bacteria, such as Porphyromonas gingivalis, the activity of LpxE can be regulated by environmental cues like hemin (B1673052) concentration, allowing the bacterium to switch between TLR4 evasive and suppressive phenotypes. nih.govnih.gov LpxE enzymes can also exhibit multifunctional lipid phosphatase activity, acting on other substrates like undecaprenyl pyrophosphate (C55-PP) and phosphatidylglycerol phosphate (PGP). asm.orgasm.org

Some bacteria possess a Kdo hydrolase that removes the outer Kdo sugar from Kdo2-lipid A. asm.orgmicrobiologyresearch.org In Helicobacter pylori, this enzymatic activity is dependent on the prior removal of the 1-phosphate group from lipid A. asm.orgnih.gov The removal of the outer Kdo residue occurs on the periplasmic side of the inner membrane. microbiologyresearch.org Inactivation of Kdo hydrolase can affect resistance to antimicrobial peptides and the expression of surface antigens. microbiologyresearch.orgnih.gov The gene encoding this hydrolase has not been definitively identified in all species, but in H. pylori, it is thought to be a two-protein complex. nih.govresearchgate.net

The removal of the 4'-phosphate group is carried out by the lipid A 4'-phosphatase, LpxF. microbiologyresearch.org This enzyme removes the phosphate from tetraacylated and pentaacylated lipid A precursors but not from the hexaacylated form found in E. coli. uniprot.org The absence of the 4'-phosphate group contributes to resistance against cationic antimicrobial peptides like polymyxin (B74138) B. uniprot.orguniprot.org In P. gingivalis, the removal of the 4'-phosphate by LpxF is a necessary step for the subsequent deacylation of the lipid A molecule. nih.gov

Table 2: Dephosphorylation and Kdo Hydrolase Enzymes

| Enzyme | Function | Substrate | Impact on Bacterium |

| Lipid A 1-Phosphatase (LpxE) | Removes the 1-phosphate group from lipid A. microbiologyresearch.orgnih.gov | Kdo2-lipid A/lipid IVA asm.org | Evades TLR4 recognition, alters immune response. asm.orgnih.gov |

| Kdo Hydrolase | Removes the outer Kdo sugar from Kdo2-lipid A. asm.orgmicrobiologyresearch.org | Kdo2-lipid A (after 1-dephosphorylation) asm.org | Affects antimicrobial peptide resistance and O-antigen expression. microbiologyresearch.orgnih.gov |

| Lipid A 4′-Phosphatase (LpxF) | Removes the 4'-phosphate group from lipid A precursors. microbiologyresearch.orguniprot.org | Tetraacylated and pentaacylated lipid A uniprot.org | Confers resistance to cationic antimicrobial peptides. uniprot.orguniprot.org |

Kdo Hydrolase Functions

Environmental and Host-Specific Influences on (KDO)2-lipid A Modification

Bacteria dynamically remodel their (KDO)2-lipid A structure in response to various environmental and host-specific signals to enhance their survival and virulence. nih.gov

These modifications are often regulated by two-component systems, such as PhoP/PhoQ and PmrA/PmrB, which sense environmental cues like cation concentrations (e.g., Fe3+), pH, and the presence of antimicrobial peptides. nih.govmicrobiologyresearch.orgnih.gov For instance, high Fe3+ concentrations can activate the PmrA-PmrB system, leading to modifications that alter the charge of the bacterial surface. nih.gov

Within a host, bacteria can alter their lipid A structure to evade the innate immune system. mdpi.com For example, Porphyromonas gingivalis modifies its lipid A in response to hemin levels in the oral cavity. nih.govnih.gov High hemin suppresses lipid A 1-phosphatase activity, resulting in a lipid A structure that antagonizes TLR4 signaling. nih.govnih.gov Similarly, Helicobacter pylori modifies its lipid A in response to the host's nutritional immune response, specifically the sequestration of manganese and zinc by calprotectin, which affects the activity of several lipid A modifying enzymes. researchgate.net These adaptations can lead to increased bacterial fitness and biofilm formation. researchgate.net

The structural changes resulting from these modifications, such as altered acylation or phosphorylation state, can decrease the recognition of lipid A by host receptors like TLR4, leading to a dampened inflammatory response and promoting chronic infection. nih.govmdpi.com Furthermore, these modifications can increase resistance to host-derived cationic antimicrobial peptides, a key component of the innate immune defense. microbiologyresearch.orguniprot.org

Immunological Recognition and Cellular Signaling of Kdo 2 Lipid Iva 6

Interaction with Toll-Like Receptor 4 (TLR4) and Myeloid Differentiation Protein 2 (MD-2) Complex

The initial step in the recognition of (KDO)2-lipid IVA(6-) involves its binding to the TLR4/MD-2 receptor complex. nih.gov MD-2 is an accessory protein essential for TLR4 signaling, containing a hydrophobic pocket that directly binds the lipid A portion of lipopolysaccharide (LPS). mdpi.comfrontiersin.org The binding of (KDO)2-lipid IVA(6-) to this complex is a critical determinant of the subsequent immune response.

Molecular Basis of (KDO)2-lipid IVA(6-) Binding to MD-2

The binding of (KDO)2-lipid IVA(6-) to MD-2 is a highly specific interaction governed by the molecular structure of the lipid A moiety. The hydrophobic acyl chains of lipid IVA are accommodated within the hydrophobic binding pocket of MD-2. mdpi.comfrontiersin.org In humans, the four acyl chains of the antagonistic lipid IVA are fully inserted into the hydrophobic binding pocket of human MD-2 (hMD-2). beilstein-journals.orgfrontiersin.org This binding orientation, where the lipid A is rotated 180 degrees relative to an agonistic lipid A, does not induce the necessary conformational changes for receptor dimerization and subsequent signaling. mdpi.comfrontiersin.org

In contrast, the interaction with mouse MD-2 (mMD-2) is different. In the mouse model, lipid IVA acts as an agonist. mdpi.comnih.gov Three of its four acyl chains are housed inside the MD-2 pocket, while the remaining chain interacts with the hydrophobic surface of an adjacent TLR4 molecule, promoting dimerization. mdpi.com This difference in binding mode within the MD-2 pocket is a key factor in the species-specific response to lipid IVA. mdpi.comnih.gov

Dimerization of TLR4/MD-2 Complex Induced by (KDO)2-lipid IVA(6-)

The dimerization of the TLR4/MD-2 complex is a pivotal event for the initiation of intracellular signaling. nih.govbeilstein-journals.org For potent agonists like hexa-acylated lipid A, the binding to one TLR4/MD-2 complex exposes a surface that facilitates the recruitment and dimerization with a second TLR4/MD-2 complex. nih.govbeilstein-journals.org This "m"-shaped 2:2:2 complex is the active signaling platform. ebi.ac.uk

In the case of (KDO)2-lipid IVA(6-), its ability to induce dimerization is species-dependent. In humans, where it acts as an antagonist, it binds to MD-2 but fails to promote the dimerization of the TLR4/MD-2 complex because all its acyl chains are contained within the MD-2 pocket. mdpi.comnih.gov Conversely, in mice, the exposure of one acyl chain allows for the necessary interactions to induce dimerization, leading to an agonistic response. mdpi.comnih.gov

Downstream Signaling Pathways Activated by (KDO)2-lipid IVA(6-)

Upon successful dimerization of the TLR4/MD-2 complex, a cascade of intracellular signaling events is initiated, leading to the production of inflammatory mediators. nih.gov TLR4 is unique among Toll-like receptors in its ability to activate two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. nih.govmdpi.commdpi.com

MyD88-Dependent Signaling Cascades

The MyD88-dependent pathway is considered the primary and rapid response to TLR4 activation. nih.govnih.gov It involves the recruitment of the adaptor protein MyD88 (myeloid differentiation primary response 88) to the intracellular Toll/interleukin-1 receptor (TIR) domain of the dimerized TLR4. mdpi.complos.org This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.govplos.org The activation of this pathway is crucial for the initial defense against bacterial infections. mdpi.com

TRIF-Dependent Signaling Pathways

The TRIF-dependent pathway is activated subsequent to the MyD88-dependent pathway and often involves the internalization of the TLR4/MD-2 complex into endosomes. frontiersin.orgfrontiersin.org This pathway utilizes the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). mdpi.complos.org Activation of the TRIF pathway leads to the phosphorylation and activation of the transcription factor IRF3 (interferon regulatory factor 3), which in turn induces the production of type I interferons (IFNs), such as IFN-β. mdpi.complos.org This pathway also contributes to a delayed activation of NF-κB. frontiersin.org

Species-Specific Host Immune Response to (KDO)2-lipid IVA(6-)

A remarkable feature of (KDO)2-lipid IVA(6-) is the species-specific nature of the immune response it elicits. mdpi.comnih.gov As mentioned earlier, this compound acts as a potent antagonist of human TLR4/MD-2, while it functions as an agonist in other species like mice and horses. mdpi.comnih.govaai.org

This species-specificity is rooted in the subtle differences in the amino acid sequences of TLR4 and MD-2 between species. nih.govaai.org These differences alter the binding pocket of MD-2 and the interaction surfaces of TLR4, leading to different binding orientations and subsequent signaling outcomes for the same ligand. mdpi.comnih.govaai.org For instance, crystal structure analysis has revealed that lipid IVA binds differently to human and mouse MD-2, explaining its opposing activities. mdpi.comebi.ac.uk In the human complex, lipid IVA is buried deeper within the MD-2 hydrophobic cavity, preventing the interactions necessary for dimerization. nih.gov In contrast, in the mouse complex, its orientation allows for the necessary contacts to induce an agonistic signal. mdpi.comnih.gov These findings highlight the critical role of receptor-ligand structural dynamics in determining the immunological outcome.

| Feature | Human Response to (KDO)2-lipid IVA(6-) | Mouse Response to (KDO)2-lipid IVA(6-) |

| Activity | Antagonist mdpi.comnih.gov | Agonist mdpi.comnih.gov |

| TLR4/MD-2 Dimerization | Not induced mdpi.comnih.gov | Induced mdpi.comnih.gov |

| Acyl Chain Interaction | All four acyl chains are accommodated within the MD-2 pocket. mdpi.combeilstein-journals.org | One acyl chain interacts with the adjacent TLR4. mdpi.com |

| Signaling Pathway Activation | Blocks signaling pathways. | Activates MyD88 and TRIF-dependent pathways. |

Differential Recognition by Human and Murine TLR4/MD-2

The recognition of lipid A variants by the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2), exhibits significant species-specific differences, particularly between humans and mice. A prime example of this differential recognition is observed with the tetra-acylated precursor molecule, lipid IVA. In the human system, lipid IVA acts as an antagonist, binding to the hTLR4/MD-2 complex without triggering a significant downstream inflammatory signal. nih.govaai.org Conversely, in murine cells, lipid IVA functions as a weak agonist, capable of activating the mTLR4/MD-2 complex and initiating an immune response. nih.govaai.orgebi.ac.uk

This species-specific activity is largely determined by how lipid IVA binds within the hydrophobic pocket of MD-2 and the subsequent interaction with TLR4. frontiersin.org Crystal structures reveal that in the human MD-2 complex, lipid IVA binds in an orientation rotated by approximately 180 degrees compared to the binding of agonistic hexa-acylated lipid A from E. coli. mdpi.comfrontiersin.org In this antagonistic conformation, all four of lipid IVA's acyl chains are completely buried deep within the hydrophobic cavity of human MD-2. researchgate.netmdpi.com This prevents the necessary conformational changes and exposure of a lipid chain required for the dimerization of the TLR4/MD-2 complex, a critical step for signal transduction. frontiersin.orgfrontiersin.org

In contrast, the mouse TLR4/MD-2 complex binds lipid IVA in a manner that resembles an agonistic interaction. ebi.ac.uk Although lipid IVA is tetra-acylated, it occupies the binding pocket of murine MD-2 in a similar orientation to the potent agonist LPS, leading to receptor dimerization and signaling. nih.govebi.ac.uk This agonistic property in mice is attributed to specific amino acid differences in both MD-2 and TLR4 compared to their human counterparts, which alter the binding pocket and the subsequent receptor-receptor interactions. aai.orgfrontiersin.org For instance, in mouse MD-2, lipid IVA is positioned differently, shifted upwards, which allows for the formation of a dimeric receptor complex. nih.gov This fundamental difference in ligand accommodation by the MD-2 binding pocket is central to the species-dependent response to lipid IVA. mdpi.com

| Ligand | Host Receptor Complex | Activity | Structural Basis for Activity |

| Lipid IVA | Human TLR4/MD-2 | Antagonist | All four acyl chains are fully sequestered within the MD-2 hydrophobic pocket, preventing receptor dimerization. frontiersin.orgresearchgate.netmdpi.com |

| Lipid IVA | Murine TLR4/MD-2 | Weak Agonist | Binds in an orientation similar to potent agonists, allowing for receptor dimerization and signaling. nih.govebi.ac.ukfrontiersin.org |

| Hexa-acylated Lipid A | Human & Murine TLR4/MD-2 | Potent Agonist | Five acyl chains are in the MD-2 pocket, while one is exposed, creating a surface for TLR4 dimerization. frontiersin.orgmdpi.com |

Conformational Changes in MD-2 Upon Ligand Binding

The binding of a lipid A ligand to the MD-2 co-receptor induces critical conformational changes that determine whether the TLR4 signaling cascade is activated. MD-2 possesses a deep, hydrophobic internal pocket that accommodates the acyl chains of lipid A. nih.govresearchgate.net The nature of the ligand dictates the resulting conformation of MD-2 and its ability to promote the formation of the active dimeric [(TLR4/MD-2/LPS)]₂ complex. frontiersin.org

Upon binding of a potent agonist like hexa-acylated E. coli lipid A, the MD-2 pocket is occupied by five of the six acyl chains. The sixth acyl chain is pushed out and exposed on the surface of MD-2. frontiersin.orgmdpi.com This event is coupled with a significant conformational rearrangement in MD-2, most notably involving a loop containing the phenylalanine residue at position 126 (Phe126). mdpi.comresearchgate.net In the agonist-bound state, the Phe126 loop shifts inwards, creating a hydrophobic surface that, together with the exposed acyl chain, facilitates the dimerization with a second TLR4/MD-2/ligand complex. frontiersin.orgresearchgate.net

In stark contrast, when an antagonist like lipid IVA binds to human MD-2, it induces a different set of conformational changes. All four acyl chains of lipid IVA are fully contained within the hydrophobic pocket. researchgate.net This binding mode causes the Phe126 residue to point outward, away from the binding cavity, which prevents the formation of the necessary hydrophobic interface for dimerization. frontiersin.orgmdpi.com The glucosamine (B1671600) backbone of lipid IVA is also positioned differently, rotated about 180° relative to its position in the agonist complex. mdpi.com These specific conformational states—an "open" conformation for the antagonist-bound complex versus a "closed" one for the agonist—are key to discriminating between activating and inhibitory ligands. mdpi.com The intrinsic flexibility of both the lipid A backbone and the MD-2 protein allows for these ligand-driven rearrangements that ultimately control the activation of the receptor. frontiersin.org

Modulation of Bacterial Virulence and Host-Pathogen Interaction by (KDO)2-lipid A Structure

Gram-negative bacteria have evolved sophisticated mechanisms to modify the structure of their KDO2-lipid A, the essential anchor of lipopolysaccharide (LPS), as a strategy to modulate virulence and evade the host's innate immune system. nih.govnih.gov The host immune response is highly dependent on the specific structure of the lipid A presented by the invading pathogen. nih.govresearchgate.net Variations in the number and length of acyl chains, as well as modifications to the phosphate (B84403) groups, can dramatically alter the ability of lipid A to be recognized by the TLR4/MD-2 complex, thereby influencing the outcome of the host-pathogen interaction. nih.govnih.gov

A classic example of this adaptive strategy is seen in Yersinia pestis, the causative agent of plague. At the ambient temperature of its flea vector (21-27°C), Y. pestis synthesizes a hexa-acylated lipid A that is a potent activator of the TLR4/MD-2 complex. However, upon transmission to a human host and exposure to the higher body temperature (37°C), the bacterium remodels its lipid A to a tetra-acylated form. nih.gov This tetra-acylated lipid A is a poor activator of human TLR4, allowing the bacterium to effectively evade immediate detection by the innate immune system. nih.gov

Similarly, other pathogens such as Francisella novicida produce a modified lipid A that is not a strong TLR4 agonist, which contributes to its ability to survive within the host. nih.gov Many bacteria can add or remove phosphate groups or other moieties from the lipid A backbone, which alters the molecule's net charge and its interaction with host receptors. researchgate.net The enzymes responsible for these structural modifications are key to the bacterium's ability to adapt to different environments and to avoid immune recognition. nih.govnih.gov The ability to alter KDO2-lipid A structure is therefore a critical virulence factor, enabling pathogens to establish infection by presenting a "stealth" phenotype to the host's primary defense system. nih.gov

| Bacterial Species | Environmental Condition / Genetic State | Lipid A Structure | Impact on Host Interaction |

| Yersinia pestis | Flea vector temperature (21-27°C) | Hexa-acylated | Potent TLR4 agonist, stimulates strong immune response. nih.gov |

| Yersinia pestis | Human host temperature (37°C) | Tetra-acylated | Weak TLR4 agonist, evades immune detection. nih.gov |

| Francisella novicida | Wild-type | Modified tetra-acylated (lacks 4'-phosphate) | Cannot activate TLR4, contributes to virulence. nih.gov |

| Escherichia coli | Wild-type | Hexa-acylated | Powerful activator of the innate immune system. nih.govresearchgate.net |

| Helicobacter pylori | Wild-type | Tetra-acylated, lacks 4'-phosphate | Reduced immunostimulatory activity. researchgate.net |

Advanced Methodologies for Structural Elucidation of Kdo 2 Lipid Iva 6

Mass Spectrometry-Based Characterization

Tandem mass spectrometry (MS/MS) is a cornerstone for the structural analysis of (KDO)₂-lipid IVA, enabling the fragmentation of a selected precursor ion to reveal details about its constituent parts. thermofisher.com Various ion activation methods are employed, each providing complementary structural information.

Electron Activated Dissociation (EAD) is a powerful fragmentation technique that utilizes interactions between ions and electrons to induce dissociation. sciex.com This method is particularly advantageous for lipid analysis because it operates via a radical-driven mechanism, which can cleave different bonds compared to conventional collision-based methods. lcms.cz EAD can provide extensive structural information from a single MS/MS experiment, including details on the lipid class, backbone structure, and the specific location of acyl chains (regioisomerism). sciex.com

A key benefit of EAD is its ability to generate rich fragmentation along the fatty acid chains, allowing for the precise localization of double bonds without complex chemical derivatization. sciex.comsepscience.com Furthermore, EAD is effective at preserving labile post-translational modifications and other delicate structural features that can be lost during higher-energy collisional activation. lcms.cz For a molecule like (KDO)₂-lipid IVA, EAD can produce unique fragment ions that differentiate it from other lipid classes and provide clear identification of its head group, backbone, and acyl chains. sciex.com The tunable electron kinetic energy in modern EAD-equipped instruments allows for controlled fragmentation, yielding high-quality data for comprehensive structural characterization. sciex.com

Ultraviolet Photodissociation (UVPD) is a high-energy fragmentation method that uses the absorption of UV photons (typically at 193 nm) to activate and dissociate ions. utexas.edu This technique has proven exceptionally effective for the structural elucidation of complex glycolipids like (KDO)₂-lipid IVA. researchgate.net UVPD generates a wider array of fragments than collisional methods, including unique glycosidic and cross-ring cleavages that provide unambiguous structural details. utexas.eduresearchgate.net These specific cleavages are invaluable for confirming the connectivity of the Kdo sugars and the glucosamine (B1671600) backbone. utexas.edu

Hybrid fragmentation strategies, such as combining UVPD with High-Energy Collision Dissociation (UVPD/HCD), have also been developed. utexas.edu In studies on (KDO)₂-lipid IVA, the hybrid UVPD/HCD method was found to produce fewer ion types compared to UVPD alone, but it still yielded critical structural information. utexas.edu The choice between UVPD and a hybrid approach can be tailored to the specific analytical question, whether seeking the most comprehensive fragmentation map or targeting specific substructures. utexas.edu

| UVPD-Specific Fragments of (KDO)₂-lipid IVA | Structural Information Provided |

| Glycosidic Bond Cleavages | Loss of Kdo sugars, separation of the diglucosamine unit. utexas.edu |

| Cross-Ring Fragments | Cleavage of bonds within the sugar rings, confirming ring structure and substituent positions. utexas.eduresearchgate.net |

| Acyl Chain Losses | Identification of the number and mass of fatty acid chains. utexas.edu |

This table summarizes the types of diagnostic fragments generated from (KDO)₂-lipid IVA using UVPD, based on published research findings. utexas.eduresearchgate.net

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a widely used MS/MS technique where ions are fragmented after colliding with neutral gas molecules like helium or argon. wikipedia.orgwikidoc.org In this process, kinetic energy is converted into internal energy, leading to the cleavage of the weakest chemical bonds. wikipedia.org For (KDO)₂-lipid IVA, low-energy CID typically results in the fragmentation of glycosidic bonds and the neutral loss of acyl chains. utexas.edunih.gov

High-Energy Collision Dissociation (HCD) is a beam-type CID technique, common in Orbitrap mass spectrometers, where fragmentation occurs in a dedicated collision cell external to the mass analyzer. wikipedia.orgnih.gov HCD avoids the low-mass cutoff limitations of traditional ion trap CID, allowing for the detection of low-mass reporter ions. thermofisher.comnih.gov When applied to (KDO)₂-lipid IVA, HCD provides more extensive fragmentation than low-energy CID, offering deeper structural insight. utexas.edu

A direct comparison of fragmentation techniques on deprotonated (KDO)₂-lipid IVA revealed that CID, HCD, and UVPD each produce distinct fragmentation patterns, highlighting their complementarity. utexas.edu

| Technique | Primary Cleavages Observed for (KDO)₂-lipid IVA |

| CID | Glycosidic bond cleavages, loss of acyl chains as neutral carboxylic acids. utexas.edunih.gov |

| HCD | More extensive glycosidic and acyl chain fragmentation than CID. utexas.edu |

| UVPD | Glycosidic, acyl chain, and unique cross-ring cleavages. utexas.edu |

This table compares the primary fragmentation patterns of (KDO)₂-lipid IVA when analyzed by CID, HCD, and UVPD. utexas.edunih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for analyzing (KDO)₂-lipid IVA from biological extracts. researchgate.netplos.org The chromatographic step separates the target analyte from a complex mixture of other lipids and cellular components, which is crucial for accurate identification and quantification. aocs.org

Both normal-phase and reversed-phase LC methods have been successfully employed. researchgate.netplos.org Normal-phase LC, including Hydrophilic Interaction Liquid Chromatography (HILIC), is effective for separating lipid classes based on the polarity of their head groups. plos.orgmcmaster.ca A method for monitoring LPS biosynthetic intermediates, including (KDO)₂-lipid IVA, utilized a HILIC column with a mobile phase system of chloroform, methanol, water, and ammonium (B1175870) hydroxide. plos.org Reversed-phase LC, typically using C8 or C18 columns, separates lipids based on the length and saturation of their acyl chains. researchgate.net Analysis of purified (KDO)₂-lipid A has been demonstrated on a C8 reversed-phase column, achieving good separation and allowing for subsequent MS analysis. researchgate.net

| LC-MS/MS Method | Column | Mobile Phase Example | Application |

| Normal-Phase (HILIC) | Waters Acquity UPLC BEH HILIC (1.7 µm) | A: 80% Chloroform, 19.5% Methanol, 0.5% NH₄OHB: 45% Chloroform, 45% Methanol, 9.5% Water, 0.5% NH₄OH | Analysis of LPS biosynthetic intermediates from cell extracts. plos.org |

| Reversed-Phase | C8 Reversed-Phase | Optimized with solvents A and B (85:15 v/v). | Analysis of purified (KDO)₂-Lipid A. researchgate.net |

This table outlines examples of LC-MS/MS conditions used for the analysis of (KDO)₂-lipid IVA. researchgate.netplos.org

Collision Activated Dissociation (CAD) and High-Energy Collision Dissociation (HCD)

Complementary Spectroscopic and Imaging Techniques for Self-Assembly Analysis

Beyond its primary structure, the biological activity of (KDO)₂-lipid IVA is influenced by its ability to self-assemble into higher-order nanostructures in aqueous environments. Several complementary techniques are used to probe this aggregation behavior.

A combination of small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM) has been used to examine the self-assembled structures of (KDO)₂-lipid IVA. acs.org These studies revealed that, in contrast to the wormlike micelles formed by full-length LPS, (KDO)₂-lipid IVA tends to form nanosheets or vesicles. acs.org Circular dichroism (CD) spectroscopy is also employed to probe the molecular conformation of the lipid aggregates. acs.org Additionally, fluorescence probe measurements can determine the critical aggregation concentration (CAC), which is the concentration at which self-assembly begins. acs.org These methods provide a multi-faceted view of the supramolecular structures that (KDO)₂-lipid IVA can adopt, which is essential for understanding its interactions with host receptors like TLR4/MD2. acs.org

| Technique | Information Obtained | Observed Finding for (KDO)₂-lipid IVA |

| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of aggregate morphology and size. | Forms nanosheets or vesicles. acs.org |

| Small-Angle X-ray Scattering (SAXS) | Information on the shape, size, and internal structure of aggregates in solution. | Confirms the formation of distinct nanostructures compared to full LPS. acs.org |

| Circular Dichroism (CD) Spectroscopy | Probes the chiral conformation and packing of molecules within the aggregates. | Provides insight into the molecular arrangement during self-assembly. acs.org |

| Fluorescence Probe Measurements | Determination of the Critical Aggregation Concentration (CAC). | Quantifies the concentration threshold for self-assembly. acs.org |

This table summarizes the complementary techniques used to analyze the self-assembly of (KDO)₂-lipid IVA and the key findings. acs.org

Chemical Biology and Synthetic Approaches to Kdo 2 Lipid Iva 6 and Its Analogs

Chemoenzymatic and Total Synthesis Strategies for (KDO)₂-lipid IVA(6-)

The synthesis of (KDO)₂-lipid A and its complex analogs represents a significant chemical challenge. Both total chemical synthesis and chemoenzymatic strategies have been developed to access these molecules, providing pure, well-defined compounds for biological studies. nih.govbeilstein-journals.org

Total synthesis allows for the creation of structures that are not accessible through biological systems, including various analogs with modified fatty acid chains, phosphate (B84403) groups, or sugar backbones. mdpi.com The first total chemical synthesis of E. coli lipid A was a landmark achievement that confirmed its structure as the active component of endotoxin (B1171834). mdpi.com Later, the synthesis of E. coli type (KDO)₂-lipid A (also known as Re-LPS) was also accomplished. beilstein-journals.orgmdpi.com These multi-step syntheses require sophisticated strategies for protecting and deprotecting functional groups and for stereoselectively forming the glycosidic linkages. beilstein-journals.org

Chemoenzymatic synthesis leverages the high specificity of biosynthetic enzymes to overcome some of the challenges of purely chemical methods, particularly in installing the Kdo moieties and acyl chains. annualreviews.orgresearchgate.net The enzymes of the Raetz pathway, which governs the biosynthesis of (KDO)₂-lipid A in most Gram-negative bacteria, are key tools in this approach. annualreviews.orgnih.gov The pathway begins in the cytoplasm and is completed at the inner membrane, involving nine key enzymes in E. coli. annualreviews.orgnih.gov

Key enzymatic steps that can be harnessed include:

LpxK: This kinase phosphorylates the 4'-position of the lipid A disaccharide backbone to form lipid IVA. nih.govbiomolther.orgmicrobiologyresearch.org Recombinant LpxK has been instrumental in producing radiolabeled lipid A substrates for in vitro assays. microbiologyresearch.org

KdtA (WaaA): This bifunctional Kdo transferase attaches two Kdo residues sequentially from the activated sugar donor, CMP-Kdo, to the lipid IVA acceptor. nih.govbiomolther.orgresearchgate.net The enzyme is tolerant of variations in the lipid A acceptor, allowing for the synthesis of various analogs. microbiologyresearch.org

LpxL and LpxM: These late acyltransferases add the secondary lauroyl and myristoyl chains, respectively, to the (KDO)₂-lipid IVA intermediate. nih.govbiomolther.org A critical finding for chemoenzymatic approaches is that these enzymes from E. coli require the Kdo disaccharide to be present on the lipid IVA substrate for them to function. google.comnih.gov

By combining chemically synthesized precursors with these specific enzymatic transformations, researchers can efficiently produce complex structures like (KDO)₂-lipid A and its analogs. annualreviews.org

| Enzyme | Function in (KDO)₂-lipid A Biosynthesis | Role in Synthesis Strategies |

| LpxA | Acylates UDP-GlcNAc with R-3-hydroxymyristate. annualreviews.org | Provides initial building block. |

| LpxC | Deacetylates UDP-3-O-(acyl)-GlcNAc; the committed step. annualreviews.orgmicrobiologyresearch.org | Target for antibiotic development. |

| LpxD | Adds a second R-3-hydroxymyristate chain. microbiologyresearch.org | Builds the tetra-acylated core. |

| LpxH | Cleaves the UMP moiety to form 2,3-diacyl-GlcN-1-phosphate (lipid X). annualreviews.org | Generates a key intermediate. |

| LpxB | Condenses UDP-2,3-diacyl-GlcN and lipid X to form the disaccharide. annualreviews.org | Forms the lipid A backbone. |

| LpxK | Phosphorylates the 4'-position to form lipid IVA. nih.govmicrobiologyresearch.org | Used to synthesize lipid IVA precursor. |

| KdtA (WaaA) | Transfers two Kdo residues to lipid IVA. nih.govmicrobiologyresearch.org | Key enzyme for adding the Kdo moiety. |

| LpxL | Adds a lauroyl (C12) chain to (KDO)₂-lipid IVA. nih.govmicrobiologyresearch.org | Used for late acylation steps. |

| LpxM | Adds a myristoyl (C14) chain to complete hexa-acylated (KDO)₂-lipid A. nih.govmicrobiologyresearch.org | Completes the canonical structure. |

Development of (KDO)₂-lipid A-Based Probes and Research Tools

(KDO)₂-lipid A itself is a crucial research tool. Due to its defined, homogeneous structure, it serves as a superior alternative to traditional LPS preparations, which are often large and heterogeneous. avantiresearch.com This purity facilitates precise quantitative studies and structural analysis of its interactions with host receptors. nih.govavantiresearch.com Purified (KDO)₂-lipid A, sometimes referred to as KLA, is used as a standard endotoxin to activate macrophages and other immune cells specifically through the Toll-like receptor 4 (TLR4)/MD-2 complex. nih.govavantiresearch.commedchemexpress.com

The development of analogs and labeled probes based on the (KDO)₂-lipid A scaffold allows for more detailed investigations into the mechanisms of innate immunity.

Defined Agonists: (KDO)₂-lipid A is a potent TLR4 agonist, and its activity is comparable to that of full-length LPS. nih.govavantiresearch.com Its well-defined structure makes it an ideal reagent for studying TLR4 signaling pathways, quantifying cellular responses like cytokine release, and elucidating the structural basis for receptor activation. nih.govacs.org

Fluorescently-Labeled Analogs: To visualize and track the interaction between lipid A and its receptors, fluorescently-labeled derivatives have been synthesized. These probes are invaluable for studying the dynamics of the TLR4-lipid A interplay in real-time using techniques like fluorescence microscopy and flow cytometry. beilstein-journals.org

Structure-Activity Relationship Studies: The ability to synthesize or biosynthesize specific analogs of (KDO)₂-lipid A allows researchers to dissect the contribution of each structural component (e.g., acyl chains, phosphate groups, Kdo sugars) to its biological activity. mdpi.com For example, comparing the activity of (KDO)₂-lipid A with that of lipid A lacking the Kdo sugars revealed that the Kdo residues enhance the immunostimulatory potency by 10- to 20-fold. mdpi.comacs.org

The availability of these molecular tools has been fundamental to advancing the understanding of how the innate immune system recognizes and responds to Gram-negative bacteria. nih.govbeilstein-journals.org

Q & A

Q. What is the structural and functional significance of (KDO)₂-lipid IVA(6−) in lipopolysaccharide (LPS) biosynthesis?

(KDO)₂-lipid IVA(6−) is a conserved intermediate in LPS biosynthesis, serving as the minimal scaffold for subsequent acylation and glycosylation. It consists of a tetra-acylated disaccharide of glucosamine bisphosphate, linked to two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. This structure is critical for anchoring LPS in the outer membrane of Gram-negative bacteria and acts as a substrate for species-specific enzymatic modifications (e.g., mannosylation in Rhizobium leguminosarum or laurate incorporation in Pseudomonas aeruginosa) .

Q. What are the key enzymatic steps in the biosynthesis of (KDO)₂-lipid IVA(6−)?

Biosynthesis involves a linear sequence of seven enzymatic steps:

- LpxA, LpxC, LpxD : Catalyze the acylation of UDP-GlcNAc to form lipid X and lipid IVA.

- LpxK : Phosphorylates lipid IVA at the 4′-position.

- KdtA (WaaA) : Transfers two Kdo residues from CMP-Kdo to lipid IVA. Subsequent steps diverge based on bacterial species, such as the addition of laurate (P. aeruginosa) or mannose (R. leguminosarum) .

Q. How can researchers detect and quantify (KDO)₂-lipid IVA(6−) in bacterial extracts?

Radiochemical assays using labeled substrates (e.g., (Kdo)₂-[¹⁴C]-lipid IVA) combined with thin-layer chromatography (TLC) or autoradiography are standard. For structural validation, mass spectrometry (MS/MS) is employed to confirm fragmentation patterns (e.g., loss of Kdo residues at m/z 1403.8) .

Advanced Research Questions

Q. How do experimental conditions (e.g., ATP presence) influence the activity of phosphatases acting on (KDO)₂-lipid IVA(6−)?

In R. leguminosarum, the 1-phosphatase activity is stimulated by 1 mM ATP, enhancing inorganic phosphate release from (Kdo)₂-[1-³²P]-lipid IVA. However, the mechanism remains unclear until enzyme purification. Researchers must account for ATP concentration in kinetic assays to avoid skewed activity measurements .

Q. What methodological challenges arise when reconciling contradictory data on acylation pathways across bacterial species?

- Substrate Specificity : P. aeruginosa transfers laurate directly to lipid IVA without Kdo, unlike E. coli, which requires (Kdo)₂-lipid IVA as an acceptor. This necessitates species-specific optimization of acyl-ACP substrates and Triton X-100 concentrations (0.05–0.2%) .

- Enzyme Crosstalk : Crude extracts may contain competing enzymes (e.g., 1- vs. 4′-phosphatases), requiring fractionation or inhibitor studies to isolate activities .

Q. How can evolutionary genomics inform the diversity of (KDO)₂-lipid IVA(6−) biosynthetic pathways?

Comparative genomic analysis reveals that the nine-enzyme pathway (e.g., LpxA–LpxM) is optimized in E. coli and related Proteobacteria. Simpler pathways in other bacteria (e.g., lacking LpxL/LpxM) produce structural variants, suggesting adaptive evolution. Researchers should use phylogenetic profiling to identify conserved vs. lineage-specific enzymes .

Q. What experimental strategies validate the role of (KDO)₂-lipid IVA(6−) in bacterial viability under stress conditions?

- Conditional Knockouts : Generate mutants with inducible promoters controlling kdtA or lpxK to assess growth defects in Kdo-deficient media.

- Metabolic Labeling : Use azido-Kdo analogs to track lipid IVA modifications via click chemistry and fluorescence microscopy .

Methodological Best Practices

Q. How to optimize enzymatic assays for acyltransferases acting on (KDO)₂-lipid IVA(6−)?

- Substrate Preparation : Use synthetic lipid IVA analogs (e.g., (Kdo)₂-[4′-³²P]-lipid IVA) with >95% purity.

- Detergent Optimization : Triton X-100 (0.05–0.2%) is critical for solubilizing lipid IVA without inhibiting enzymes.

- Controls : Include heat-inactivated enzymes and E. coli extracts (negative controls for species-specific reactions) .

Q. What computational tools aid in modeling (KDO)₂-lipid IVA(6−) interactions with membrane proteins?

Molecular dynamics (MD) simulations using force fields like CHARMM36 can model lipid A-Kdo interactions in bilayer systems. Pair with cryo-EM data to validate enzyme-substrate binding poses (e.g., KdtA active site) .

Data Interpretation and Validation

Q. How to address discrepancies in MS/MS fragmentation patterns of (KDO)₂-lipid IVA(6−) derivatives?

Q. What criteria establish the biological relevance of in vitro findings on (KDO)₂-lipid IVA(6−) modifications?

Validate in vivo using:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.